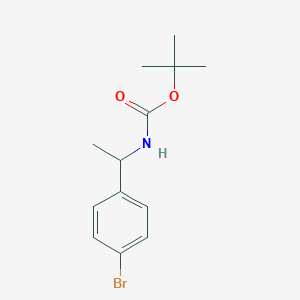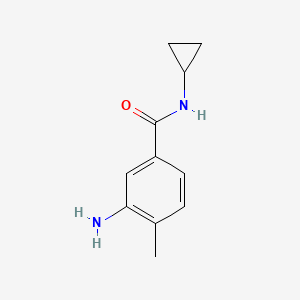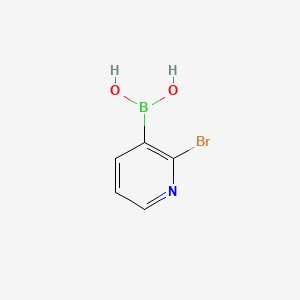
2-Bromopyridine-3-boronic acid
描述
2-Bromopyridine-3-boronic acid is an organoboron compound that features a bromine atom at the second position and a boronic acid group at the third position of a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
作用机制
Target of Action
The primary target of 2-Bromopyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The reaction conditions are mild and tolerant of various functional groups, making it a versatile tool in the synthesis of complex organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity make it a valuable tool in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Contact with skin and eyes should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
生化分析
Biochemical Properties
2-Bromopyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves its use in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds . This reaction is facilitated by palladium catalysts and is widely used in the synthesis of complex organic molecules.
In addition to its role in synthetic chemistry, this compound has been shown to interact with specific enzymes involved in metabolic pathways. For example, it can inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active site of the enzyme, leading to enzyme inhibition.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By inhibiting specific kinases within this pathway, this compound can alter the expression of genes that regulate these cellular processes.
Furthermore, this compound has been observed to impact cellular metabolism by interfering with metabolic enzymes. This interference can lead to changes in the levels of metabolites and the overall metabolic flux within the cell . Such effects are crucial for understanding the compound’s potential therapeutic applications and its role in disease states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, particularly enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition . This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction.
Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . This modulation can result in changes in the expression levels of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and stress responses.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.
Long-term exposure to this compound in cell culture models has revealed potential effects on cellular function, including changes in cell viability and proliferation . These effects are dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have provided insights into its therapeutic potential and toxicity. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.
The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within the cell, leading to changes in energy production, biosynthesis, and detoxification processes . Understanding these metabolic pathways is essential for elucidating the compound’s therapeutic potential and its role in disease states.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria .
The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the compound’s bioavailability and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
In the cytoplasm, this compound can interact with metabolic enzymes and signaling proteins, influencing various cellular processes . Its localization to the mitochondria can affect mitochondrial function and energy production, further highlighting the importance of its subcellular distribution in determining its biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
化学反应分析
Types of Reactions: 2-Bromopyridine-3-boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Used for the oxidation of the boronic acid group.
Reducing Agents: Used for the reduction of the boronic acid group.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
科学研究应用
2-Bromopyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and fine chemicals.
相似化合物的比较
2-Bromopyridine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
3-Bromopyridine-2-boronic acid: Similar structure but with different positioning of the bromine and boronic acid groups.
2-Bromo-3-pyridineboronic acid pinacol ester: A derivative with a pinacol ester group, offering different reactivity and stability.
Uniqueness: 2-Bromopyridine-3-boronic acid is unique due to its specific positioning of the bromine and boronic acid groups, which allows for selective and efficient cross-coupling reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
(2-bromopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWRFKJNUJLAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476861 | |
| Record name | (2-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-08-6 | |
| Record name | (2-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





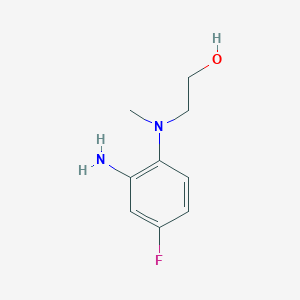
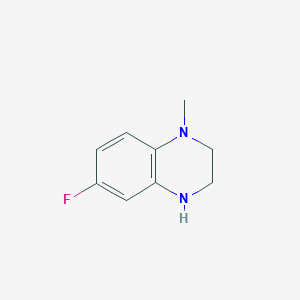
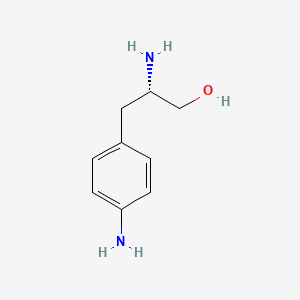
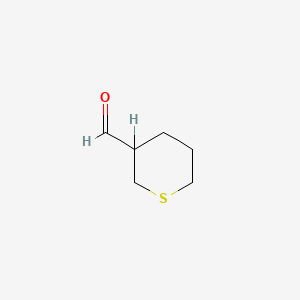
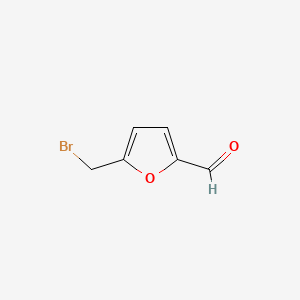

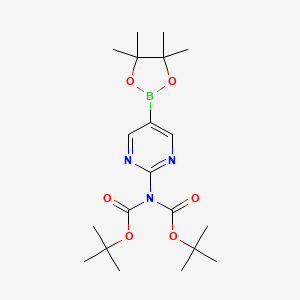
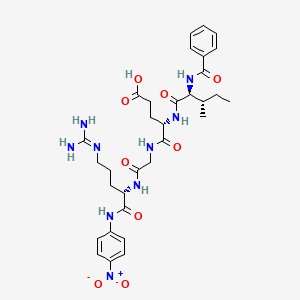
![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
